4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of a benzaldehyde derivative with a hydrazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: As a potential therapeutic agent for treating diseases, such as cancer or infectious diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with cellular receptors, altering their signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone functional groups.
Benzamides: Compounds with similar benzamide structures.
Sulfamoyl Derivatives: Compounds with similar sulfamoyl functional groups.
Uniqueness
4-(dimethylsulfamoyl)-N-({N'-[(1E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-22(2)27(25,26)16-10-8-15(9-11-16)18(24)19-13-17(23)21-20-12-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,24)(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWNPQJCJOBSDK-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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